molecular formula C19H19NO6 B2602564 Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2034352-09-3

Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2602564
CAS No.: 2034352-09-3
M. Wt: 357.362
InChI Key: QZPSFUJOFZKVBM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo dioxin intermediate, which is then reacted with appropriate reagents to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-15(21)14-6-7-16-17(10-14)26-9-8-25-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPSFUJOFZKVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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